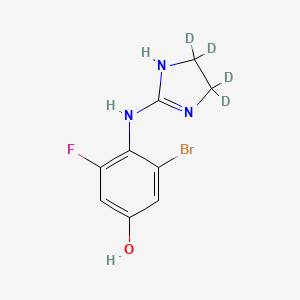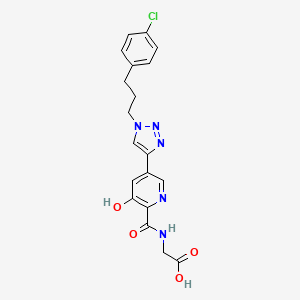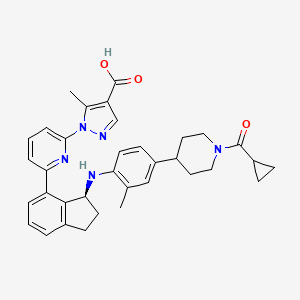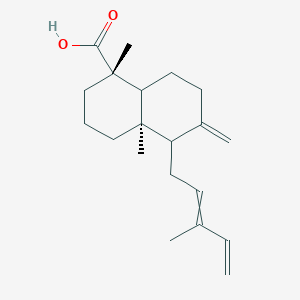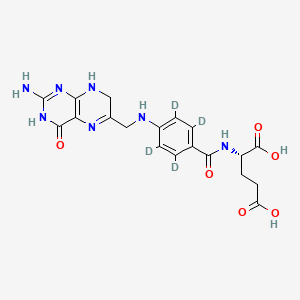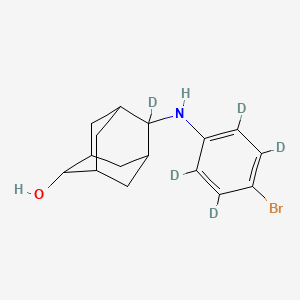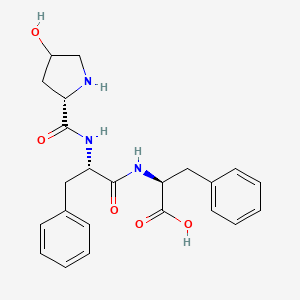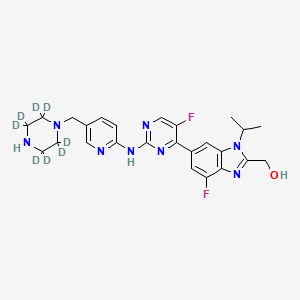
Abemaciclib metabolite M18-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abemaciclib metabolite M18-d8 is a deuterium-labeled version of Abemaciclib metabolite M18. Abemaciclib is a cyclin-dependent kinase inhibitor with antitumor activity, primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer . The metabolite M18 is one of the active metabolites formed during the hepatic metabolism of Abemaciclib .
Méthodes De Préparation
The preparation of Abemaciclib metabolite M18-d8 involves the synthesis of Abemaciclib followed by its metabolic conversion to M18. The deuterium labeling is achieved by incorporating deuterium atoms into the molecular structure during the synthesis process. The industrial production of Abemaciclib involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired pharmacological properties . The specific reaction conditions and synthetic routes for the preparation of this compound are proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Abemaciclib metabolite M18-d8 undergoes various chemical reactions, including oxidation, reduction, and hydroxylation . These reactions are primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 . Common reagents used in these reactions include oxidizing agents, reducing agents, and hydroxylating agents. The major products formed from these reactions include hydroxyabemaciclib, N-desethylabemaciclib, and other oxidative metabolites .
Applications De Recherche Scientifique
Abemaciclib metabolite M18-d8 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and pharmacokinetics of Abemaciclib . In biology and medicine, it is utilized to investigate the antitumor activity and mechanism of action of Abemaciclib and its metabolites . Additionally, this compound is employed in the design of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . In the pharmaceutical industry, it is used in the development of new therapeutic agents and in drug metabolism studies .
Mécanisme D'action
The mechanism of action of Abemaciclib metabolite M18-d8 involves the inhibition of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) . These kinases play a crucial role in cell cycle regulation by promoting the transition from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, this compound induces cell cycle arrest and inhibits the proliferation of cancer cells . The molecular targets of this compound include the retinoblastoma protein (Rb) and other cell cycle regulatory proteins .
Comparaison Avec Des Composés Similaires
Abemaciclib metabolite M18-d8 is similar to other cyclin-dependent kinase inhibitors, such as Palbociclib and Ribociclib . it has unique properties that distinguish it from these compounds. Unlike Palbociclib and Ribociclib, Abemaciclib and its metabolites, including M18-d8, have shown higher potency and efficacy in inhibiting CDK4 and CDK6 . Additionally, this compound has a distinct metabolic profile and pharmacokinetic properties, which contribute to its therapeutic effectiveness . Similar compounds include N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and other oxidative metabolites of Abemaciclib .
Propriétés
Formule moléculaire |
C25H28F2N8O |
|---|---|
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
[4-fluoro-6-[5-fluoro-2-[[5-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C25H28F2N8O/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33)/i5D2,6D2,7D2,8D2 |
Clé InChI |
YQMRQLBCUBZXEP-YEBVBAJPSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F)([2H])[2H])[2H] |
SMILES canonique |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)
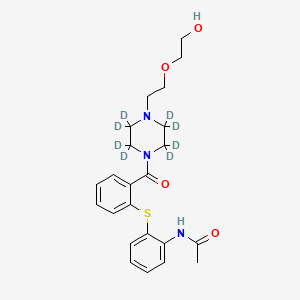
![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)


